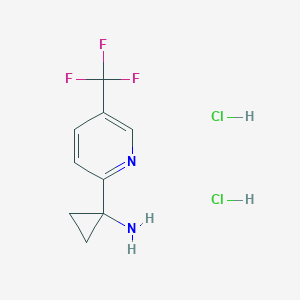
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position.
Amine Introduction:
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form for stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyclopropanamine moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride include:
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride: This compound has a similar structure but with the trifluoromethyl group at the 6-position.
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound features a piperazine ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the trifluoromethyl and cyclopropanamine groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H11Cl2F3N2 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8;;/h1-2,5H,3-4,13H2;2*1H |
InChI-Schlüssel |
BMTOBXDNMBYTIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)

![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)
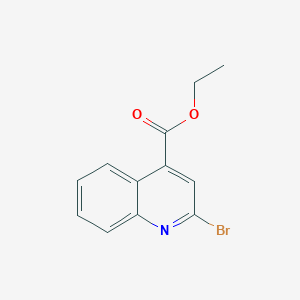

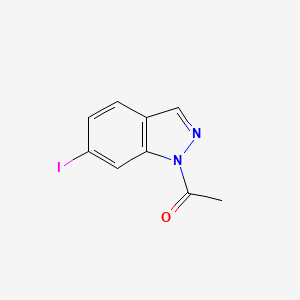
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)
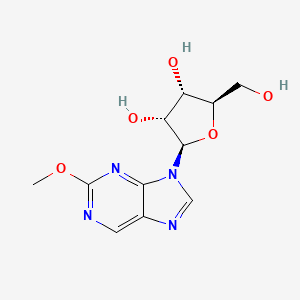
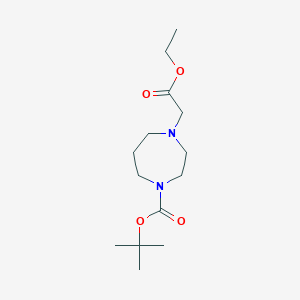
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)

